molecular formula C4H7BrO2S B081282 3-Bromosulfolane CAS No. 14008-53-8

3-Bromosulfolane

Cat. No. B081282
CAS RN: 14008-53-8
M. Wt: 199.07 g/mol
InChI Key: IPOKQKBJDASROB-UHFFFAOYSA-N
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Description

3-Bromosulfolane is a chemical compound explored for its unique properties and reactions in synthetic chemistry. It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and polymers.

Synthesis Analysis

The synthesis of 3-Bromosulfolane involves multiple steps, starting from simple precursors. One notable method described involves the preparation from 2-butyne-1,4-diol, undergoing a three-step process to yield 3-Bromosulfolane. This compound is further utilized to produce Diels-Alder adducts through reaction with maleic anhydride, demonstrating its utility in constructing complex molecular structures (Bader, Hopf, & Sieper, 1989).

Molecular Structure Analysis

The molecular structure of 3-Bromosulfolane derivatives is characterized by the presence of a bromo substituent, which significantly influences their reactivity and physical properties. Crystal structure analysis provides insight into the spatial arrangement of atoms and the molecular conformation, which is crucial for understanding its chemical behavior.

Chemical Reactions and Properties

3-Bromosulfolane participates in various chemical reactions, including desulfurative-fluorination-bromination reactions to synthesize dibromo and difluoroalkyl thiophenes, showcasing its reactivity towards both electrophilic and nucleophilic agents. Such reactions underline the compound's importance in synthesizing heterocyclic compounds with potential application in material science and pharmaceuticals (Turkman, An, & Pomerantz, 2010).

Scientific Research Applications

  • Efficient Synthesis of 3-Sulfolenes

    • Field : Organic & Biomolecular Chemistry
    • Application Summary : 3-Sulfolenes play important roles in organic synthesis, medicinal chemistry, and materials science . They are key intermediates in the synthesis of sulfolanes, polycyclic heterocycles, conjugated unsaturated compounds, as well as in natural product synthesis .
    • Methods : Diversely-substituted 3-sulfolenes can be prepared by reacting a variety of 1,3-dienes or allylic alcohols with sodium metabisulfite in aqueous hexafluoroisopropanol (HFIP) or in aqueous methanol in the presence of potassium hydrogen sulfate .
    • Results : This method enables conversion of allylic alcohols directly to 3-sulfolenes, bypassing intermediate 1,3-dienes .
  • 3-(Bromoacetyl)coumarins in Synthetic Routes

    • Field : Organic Chemistry
    • Application Summary : 3-(Bromoacetyl)coumarins are versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .
    • Methods : This review emphasizes recent developments in synthetic routes of 3-(bromoacetyl)coumarin derivatives .
    • Results : Recent advances of 3-(bromoacetyl)coumarins as attractive starting points towards a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems have been reported .
  • Synthesis of Sulfolanes

    • Field : Organic Chemistry
    • Application Summary : 3-Sulfolenes are key intermediates in the synthesis of sulfolanes . Sulfolanes are five-membered sulfur heterocycles that play important roles in organic synthesis, medicinal chemistry, and materials science .
    • Methods : The synthesis of sulfolanes typically involves reactions with excess sulfur dioxide . Sodium metabisulfite has been used as a safe, inexpensive, and easy to handle sulfur dioxide equivalent .
    • Results : The method enables conversion of allylic alcohols directly to 3-sulfolenes, bypassing intermediate 1,3-dienes .
  • Synthesis of Polyfunctionalized Heterocyclic Systems

    • Field : Organic Chemistry
    • Application Summary : 3-(Bromoacetyl)coumarins are used as versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems . These systems include thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems .
    • Methods : This review emphasizes recent developments in synthetic routes of 3-(bromoacetyl)coumarin derivatives .
    • Results : 3-(Bromoacetyl)coumarins have been reported as attractive starting points towards a wide scale of five and six-membered heterocyclic systems .
  • Natural Product Synthesis

    • Field : Organic Chemistry
    • Application Summary : 3-Sulfolenes are key intermediates in natural product synthesis . They are used in the synthesis of various natural products, which play important roles in organic synthesis, medicinal chemistry, and materials science .
    • Methods : The synthesis of natural products typically involves reactions with excess sulfur dioxide . Sodium metabisulfite has been used as a safe, inexpensive, and easy to handle sulfur dioxide equivalent .
    • Results : The method enables conversion of allylic alcohols directly to 3-sulfolenes, bypassing intermediate 1,3-dienes .
  • Synthesis of Fused Heterocyclic Systems

    • Field : Organic Chemistry
    • Application Summary : 3-(Bromoacetyl)coumarins are used as versatile building blocks in the preparation of fused heterocyclic systems . These systems include various bioactive heterocyclic scaffolds .
    • Methods : This review emphasizes recent developments in synthetic routes of 3-(bromoacetyl)coumarin derivatives .
    • Results : 3-(Bromoacetyl)coumarins have been reported as attractive starting points towards a wide scale of fused heterocyclic systems .

properties

IUPAC Name

3-bromothiolane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H7BrO2S/c5-4-1-2-8(6,7)3-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOKQKBJDASROB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101030665
Record name Bromosulfolane
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Molecular Weight

199.07 g/mol
Source PubChem
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Physical Description

Solid
Record name 3-Bromosulfolane
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Product Name

3-Bromosulfolane

CAS RN

14008-53-8
Record name Thiophene, 3-bromotetrahydro-, 1,1-dioxide
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Record name Bromosulfolane
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Record name 3-Bromosulfolane
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Record name Bromosulfolane
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Record name 3-Bromotetrahydrothiophene 1,1-dioxide
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Record name 3-Bromosulfolane
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

46 - 47 °C
Record name 3-Bromosulfolane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040457
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
LC WEAVER, WM ALEXANDER, BE ABREU… - … of Pharmacology and …, 1956 - ASPET
… The analeptic activity of either 3-bromosulfolane or 3-iodosulfolane in pentobarbital … in fixed ratios with pentobarbital (Metrazol 3:1, 3-bromosulfolane 3:1, and 3-iodosulfolane 0.6:1) …
Number of citations: 1 jpet.aspetjournals.org
DS Weinberg, C Stafford, MW Scoggins - Tetrahedron, 1968 - Elsevier
… The two important ions produced from 3-bromosulfolane 10 arise by the elimination of an atom of Br and an atom of Br plus a molecule of SOz This behavior exemplifies the poor …
Number of citations: 28 www.sciencedirect.com
HE Faith, MP Kautsky, BE Abreu - The Journal of Organic …, 1962 - ACS Publications
… also obtained from 3-bromosulfolane in absolute alcohol by method A used in preparing the malonate (50); 29% yield. 2,3-Dihydrothiophene 1,1-dioxide was a by-product. …
Number of citations: 17 pubs.acs.org
TÉ Bezmenova, TV Lysukho - Chemistry of Heterocyclic Compounds, 1971 - Springer
… 3-Phenylsulfolane could not be obtained in experiments with 3-chloro- and 3-bromosulfolane. It was isolated in 2% quantities in the reaction with 3hydroxysulfolane when excess (10 : 1…
Number of citations: 1 link.springer.com
NA Cacciola, A Salzano, N D'Onofrio… - International Journal of …, 2022 - mdpi.com
Recent pharmacological research on milk whey, a byproduct of the dairy industry, has identified several therapeutic properties that could be exploited in modern medicine. In the …
Number of citations: 10 www.mdpi.com

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